molecular formula C4H9F2NO B6204756 3-amino-1,1-difluoro-2-methylpropan-2-ol CAS No. 357-01-7

3-amino-1,1-difluoro-2-methylpropan-2-ol

Cat. No.: B6204756
CAS No.: 357-01-7
M. Wt: 125.12 g/mol
InChI Key: WQTBUMDCJTZBIX-UHFFFAOYSA-N
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Description

3-amino-1,1-difluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C4H9F2NO. It is a fluorinated alcohol with an amino group, making it a versatile compound in various chemical reactions and applications. The presence of fluorine atoms imparts unique properties to the compound, such as increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis from 2-methyl-2-propanol: One common method involves the fluorination of 2-methyl-2-propanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting intermediate is then aminated to introduce the amino group.

    Direct Fluorination: Another method involves the direct fluorination of 3-amino-2-methylpropan-2-ol using a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions.

Industrial Production Methods

Industrial production of 3-amino-1,1-difluoro-2-methylpropan-2-ol typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-amino-1,1-difluoro-2-methylpropan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols, depending on the reducing agent used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

3-amino-1,1-difluoro-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 3-amino-1,1-difluoro-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to increased biological activity. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: Similar structure but with an additional fluorine atom, leading to different reactivity and properties.

    2-amino-2-methyl-1-propanol: Lacks fluorine atoms, resulting in different chemical behavior and applications.

    1-amino-2-methyl-2-propanol: Similar structure but without fluorine atoms, used in different industrial applications.

Uniqueness

3-amino-1,1-difluoro-2-methylpropan-2-ol is unique due to its specific combination of fluorine and amino groups, which imparts distinct chemical and physical properties. This makes it valuable in various fields, including pharmaceuticals, materials science, and chemical research.

Properties

IUPAC Name

3-amino-1,1-difluoro-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c1-4(8,2-7)3(5)6/h3,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTBUMDCJTZBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-01-7
Record name 3-amino-1,1-difluoro-2-methylpropan-2-ol
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